molecular formula C20H22FN3O5S B2726863 N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872881-38-4

N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2726863
CAS RN: 872881-38-4
M. Wt: 435.47
InChI Key: TYFXEVPDKXYLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-(2-fluorobenzyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic compound. It likely contains a fluorobenzyl group, an oxazinan ring, and an oxalamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Insecticidal Activity

  • Flubendiamide: A similar compound, Flubendiamide, has been identified as a novel class of insecticide with a unique chemical structure, showing strong insecticidal activity against lepidopterous pests, including resistant strains. It is considered safe for non-target organisms and is expected to be an effective agent in insect resistance management and integrated pest management programs (Tohnishi et al., 2005).

Organic Synthesis and Catalysis

  • Oxidative Enantioselective α-Fluorination: The compound has been utilized in the oxidative enantioselective α-fluorination of simple aliphatic aldehydes, enabled by N-heterocyclic carbene catalysis, overcoming challenges such as competitive difluorination and nonfluorination, with high to excellent enantioselectivities (Li et al., 2014).

Medical and Pharmaceutical Applications

  • Dihydrofolate Reductase Inhibitor Antitumor Agents: Similar compounds have been studied for their molecular structure in the context of dihydrofolate reductase inhibition, showing promise for use in cancer chemotherapy. These molecules are known to be reversible and irreversible inhibitors of dihydrofolate reductase (Camerman et al., 1978).

Neuropharmacology

  • Na+/Ca2+ Exchange Inhibitor: Research on a similar compound, YM-244769, revealed it as a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showing significant protection against hypoxia/reoxygenation-induced neuronal cell damage. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3 (Iwamoto & Kita, 2006).

Cyclooxygenase-2 Inhibition

  • Selective COX-2 Inhibitors: A series of benzenesulfonamide derivatives, including those with fluorine substitution, were evaluated for their abilities to inhibit COX-2 and COX-1 enzymes. Introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c21-17-10-5-4-7-15(17)13-22-19(25)20(26)23-14-18-24(11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-5,7-10,18H,6,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFXEVPDKXYLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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